3'-p-Hydroxypaclitaxel

Vue d'ensemble

Description

Synthesis Analysis

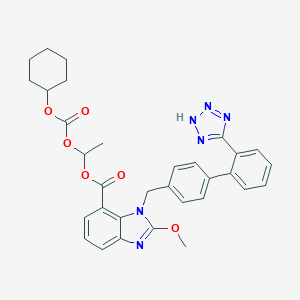

3p-OHP is synthesized from paclitaxel in the human liver by cytochrome P450 enzymes, including CYP2C8 and CYP3A4, producing two structural isomers, 3p-OHP and 6α-hydroxypaclitaxel (6α-OHP) (Hong Hee Lee et al., 2016). The synthesis of 6α-hydroxypaclitaxel, a related metabolite, has been achieved via epimerization, highlighting the complex pathways involved in paclitaxel metabolism (Haiqing Yuan & D. Kingston, 1998).

Molecular Structure Analysis

Ion mobility mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) have been utilized for the structural characterization of paclitaxel and its metabolites, including 3p-OHP. These techniques revealed that hydroxylation at different sites on paclitaxel results in distinct gas-phase structures of its metabolites, suggesting significant structural differences between 3p-OHP and its isomers (Hong Hee Lee et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 3p-OHP predominantly include metabolic transformations mediated by liver enzymes. The inhibitory or inducing effects of other compounds on the metabolism of paclitaxel via CYP2C8 and CYP3A4 have been studied to understand the pharmacokinetic interactions during combination therapy, demonstrating the complex interplay of chemical reactions affecting paclitaxel and its metabolites in the body (Akiko Nakayama et al., 2021).

Physical Properties Analysis

Physical properties of 3p-OHP, such as solubility and stability, are crucial for its analysis and quantification in biological matrices. Techniques like column-switching liquid chromatography/tandem mass spectrometry have been developed for the quantitative determination of paclitaxel and its metabolites, including 3p-OHP, in human plasma, demonstrating the method's linearity, precision, and accuracy (Hiroaki Yamaguchi et al., 2013).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Oncology and Pharmacology .

Summary of the Application

3’-p-Hydroxypaclitaxel is a metabolite of Paclitaxel (PTX), a popular anticancer drug used in the treatment of various types of cancers . PTX is metabolized in the human liver by cytochrome P450 to two structural isomers, 3’-p-Hydroxypaclitaxel and 6α-hydroxypaclitaxel .

Methods of Application or Experimental Procedures

In one study, electrospray ionization ion mobility mass spectrometry (ESI-IM-MS) and collision-induced dissociation (CID) were utilized for the identification and characterization of PTX and its metabolites .

Results or Outcomes

The study found that hydroxylation of PTX at different sites yields distinct gas phase structures .

Application in Pharmacokinetic and Tumor Distribution Studies

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Pharmacodynamics .

Summary of the Application

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of Paclitaxel (PTX), 6α-hydroxypaclitaxel, and 3’-p-Hydroxypaclitaxel in mouse plasma and tumor tissue .

Methods of Application or Experimental Procedures

The method involved extracting the analytes from the biological samples with a solid-phase extraction cartridge .

Results or Outcomes

The method was successfully applied to the study of the pharmacokinetics and distribution of PTX, 6α-hydroxypaclitaxel, and 3’-p-Hydroxypaclitaxel in the tumors of post xenograft nude mice intravenously injected with PTX solution .

Application in Chemotherapy

Specific Scientific Field

This application falls under the field of Oncology and Chemotherapy .

Summary of the Application

Paclitaxel, from which 3’-p-Hydroxypaclitaxel is a metabolite, is a widely used drug in chemotherapy. It is prescribed alone or in combination with other anticancer agents for several lung, breast, ovarian, head, and neck cancers .

Methods of Application or Experimental Procedures

Paclitaxel binds to β-tubulin and arrests the cell cycle in its mitotic phase, leading to inhibition of cancer cell division and cell apoptosis .

Application in Pharmacokinetics and Drug Activity Studies

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Pharmacodynamics .

Summary of the Application

Analyzing Paclitaxel and its two metabolites, 3’-p-Hydroxypaclitaxel and 6α-hydroxypaclitaxel, is crucial for understanding general pharmacokinetics, drug activity, and drug resistance .

Methods of Application or Experimental Procedures

In one study, electrospray ionization ion mobility mass spectrometry (ESI-IM-MS) and collision-induced dissociation (CID) were utilized for the identification and characterization of Paclitaxel and its metabolites .

Results or Outcomes

The study found that hydroxylation of Paclitaxel at different sites yields distinct gas phase structures .

Application in Advanced Cervical Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology and Chemotherapy .

Summary of the Application

Paclitaxel, from which 3’-p-Hydroxypaclitaxel is a metabolite, is used in combination with other drugs to treat advanced cervical cancer .

Methods of Application or Experimental Procedures

Paclitaxel binds to β-tubulin and arrests the cell cycle in its mitotic phase, leading to inhibition of cancer cell division and cell apoptosis .

Application in Advanced Head and Neck Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology and Chemotherapy .

Summary of the Application

Paclitaxel, from which 3’-p-Hydroxypaclitaxel is a metabolite, is used in combination with other drugs to treat advanced head and neck cancer .

Methods of Application or Experimental Procedures

Paclitaxel binds to β-tubulin and arrests the cell cycle in its mitotic phase, leading to inhibition of cancer cell division and cell apoptosis .

Orientations Futures

Future research on 3’-p-Hydroxypaclitaxel could focus on reducing fetal exposure based on timing, dosing, and individual characteristics . Additionally, a rapid and sensitive high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of Paclitaxel (PTX), 6α-hydroxypaclitaxel (6α-OHP), and p -3′-hydroxypaclitaxel (3′-OHP) in mouse plasma and tumor tissue .

Propriétés

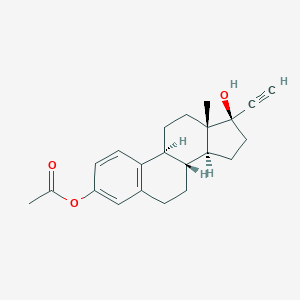

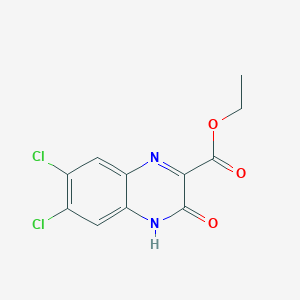

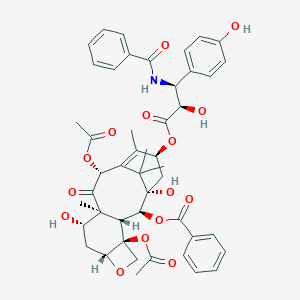

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSMHFPSILYEIA-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314434 | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-p-Hydroxypaclitaxel | |

CAS RN |

132160-32-8 | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132160-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-p-Hydroxypaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.